

# Leucosceptoside A CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Leucosceptoside A** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **Leucosceptoside A**, a phenylethanoid glycoside with notable biological activities. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its chemical properties, quantitative biological data, experimental methodologies, and mechanisms of action.

#### **Chemical and Physical Properties**

**Leucosceptoside A** is a naturally occurring compound that has been the subject of research for its potential therapeutic applications.

| Property          | Value        | Citations       |
|-------------------|--------------|-----------------|
| CAS Number        | 83529-62-8   | [1][2][3][4][5] |
| Molecular Weight  | 638.61 g/mol | [1][3][4][6][7] |
| Molecular Formula | C30H38O15    | [1][3][4][6]    |

## **Quantitative Biological Activity Data**



#### Foundational & Exploratory

Check Availability & Pricing

**Leucosceptoside A** exhibits a range of biological activities, including enzyme inhibition, anti-inflammatory, antioxidant, and neuroprotective effects. The following table summarizes the key quantitative data from various in vitro studies.



| Activity<br>Type                              | Target/Assa<br>y                                 | Test<br>System                           | IC50 / EC50<br>Value               | Control/Co<br>mparator<br>(IC50) | Citations    |
|-----------------------------------------------|--------------------------------------------------|------------------------------------------|------------------------------------|----------------------------------|--------------|
| Enzyme<br>Inhibition                          | Protein<br>Kinase C<br>alpha (PKCα)              | Cell-free<br>assay                       | 19.0 μΜ                            | -                                | [1][2][5][7] |
| α-glucosidase                                 | Saccharomyc<br>es cerevisiae                     | 273.0 μΜ                                 | Acarbose<br>(204.2 μM)             |                                  |              |
| α-glucosidase                                 | Not specified                                    | 0.7 mM                                   | Acarbose<br>(14.4 mM)              | _                                |              |
| Angiotensin-<br>Converting<br>Enzyme<br>(ACE) | Not specified                                    | 423 ± 18.8<br>μg/mL                      | -                                  | [7]                              |              |
| Anti-<br>inflammatory<br>Activity             | Nitric Oxide<br>(NO)<br>Production               | LPS-<br>stimulated<br>RAW 264.7<br>cells | 9.0 μΜ                             | Aminoguanidi<br>ne (10.7 μM)     |              |
| Nitric Oxide<br>(NO)<br>Production            | LPS-<br>stimulated<br>BV2<br>microglial<br>cells | 61.1 μΜ                                  | Butein (4.5<br>μM)                 |                                  |              |
| Antioxidant<br>Activity                       | DPPH<br>Radical<br>Scavenging                    | Cell-free<br>assay                       | 76.0 μΜ                            | Ascorbic acid<br>(112 μM)        |              |
| DPPH<br>Radical<br>Scavenging                 | Cell-free<br>assay                               | 18.43 μg/mL                              | Quercetin<br>(4.3 μg/mL)           |                                  | -            |
| DPPH<br>Radical<br>Scavenging                 | Cell-free<br>assay                               | EC50: 25.7<br>μΜ                         | α-tocopherol<br>(EC50: 25.9<br>μΜ) |                                  |              |



| Neuroprotecti<br>ve Activity       | MPP+- induced cell death reduction | Rat<br>mesencephali<br>c neurons | 7% reduction<br>at 4 μM |
|------------------------------------|------------------------------------|----------------------------------|-------------------------|
| MPP+- induced cell growth increase | Rat<br>mesencephali<br>c neurons   | 3.7%<br>increase at<br>16 μΜ     | -                       |

## **Experimental Protocols**

This section details representative methodologies for assessing the biological activities of **Leucosceptoside A**.

#### α-Glucosidase Inhibition Assay

This protocol describes a common in vitro colorimetric assay to determine the inhibitory effect of a compound on  $\alpha$ -glucosidase activity.

- Reagent Preparation:
  - Prepare a 50 mM phosphate buffer (pH 6.8).
  - $\circ$  Dissolve yeast  $\alpha$ -glucosidase in the phosphate buffer to a concentration of 1 U/mL.
  - Dissolve the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer to a concentration of 1 mM.
  - Prepare various concentrations of **Leucosceptoside A** in the phosphate buffer.
- Assay Procedure:
  - $\circ$  In a 96-well microplate, add 20 μL of the **Leucosceptoside A** solution (or buffer for control) and 10 μL of the α-glucosidase solution.
  - Pre-incubate the mixture at 37°C for 5 minutes.



- Initiate the reaction by adding 20 μL of the pNPG solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding 50 μL of 0.1 M sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>).
- Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

#### Data Analysis:

- The percentage of inhibition is calculated using the formula: % Inhibition = [(A\_control A\_sample) / A\_control] \* 100 where A\_control is the absorbance of the enzyme reaction without the inhibitor and A\_sample is the absorbance with Leucosceptoside A.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### Protein Kinase C alpha (PKCα) Inhibition Assay

This is a representative protocol for a cell-free kinase assay to measure the inhibition of PKCα.

- Reagent Preparation:
  - Prepare a kinase assay buffer (e.g., Tris-HCl buffer containing MgCl<sub>2</sub>, ATP, and a substrate peptide).
  - Reconstitute recombinant human PKCα enzyme.
  - Prepare a stock solution of ATP and the specific peptide substrate for PKCα.
  - Prepare serial dilutions of Leucosceptoside A.
- Assay Procedure:
  - Add the kinase buffer, PKCα enzyme, and Leucosceptoside A solution to the wells of a microplate.



- Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA).
- Quantify the phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the consumption of ATP using a luminescent assay kit (e.g., Kinase-Glo®).

#### Data Analysis:

- Calculate the percentage of inhibition based on the signal from the control (no inhibitor) and sample wells.
- Determine the IC<sub>50</sub> value from the dose-response curve.

#### **Angiotensin-Converting Enzyme (ACE) Inhibition Assay**

This protocol outlines a spectrophotometric method for determining ACE inhibitory activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

- Reagent Preparation:
  - Prepare a borate buffer (pH 8.3) containing NaCl.
  - Dissolve rabbit lung ACE in the buffer to a final concentration of 0.1 U/mL.
  - Dissolve the substrate HHL in the buffer to a concentration of 5 mM.
  - Prepare various concentrations of Leucosceptoside A in the buffer.

#### Assay Procedure:

• Pre-incubate 20  $\mu$ L of the **Leucosceptoside A** solution with 10  $\mu$ L of the ACE solution at 37°C for 10 minutes.



- Start the enzymatic reaction by adding 50 μL of the HHL solution.
- Incubate the mixture at 37°C for 60 minutes.
- Stop the reaction by adding 250 μL of 1 M HCl.
- Extract the hippuric acid (HA) formed by adding 1.5 mL of ethyl acetate and vortexing.
- Centrifuge to separate the layers and transfer 1 mL of the ethyl acetate layer to a new tube.
- Evaporate the ethyl acetate to dryness.
- Dissolve the residue in 1 mL of distilled water and measure the absorbance at 228 nm.
- Data Analysis:
  - Calculate the percentage of ACE inhibition.
  - The IC<sub>50</sub> value is determined from the dose-response curve.

## **Signaling Pathways and Mechanisms of Action**

**Leucosceptoside A** exerts its biological effects by modulating key cellular signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

### Anti-inflammatory Mechanism via PI3K/Akt Pathway

**Leucosceptoside** A has been shown to suppress psoriasis-like inflammation in human keratinocytes by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.





Click to download full resolution via product page

Caption: **Leucosceptoside A** inhibits the PI3K/Akt pathway, reducing inflammation.

## Neuroprotective and Anti-inflammatory Mechanism via NF-kB Inhibition

The neuroprotective and some anti-inflammatory effects of **Leucosceptoside A** are attributed to its ability to prevent the activation of Nuclear Factor-kappa B (NF-kB), a key transcription factor in inflammatory and apoptotic responses.





Click to download full resolution via product page

Caption: **Leucosceptoside A** prevents NF-кВ activation, blocking inflammatory gene expression.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. cusabio.com [cusabio.com]
- 3. NF-kB in Innate Neuroprotection and Age-Related Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACE Inhibition Assay Protocol OneLab [onelab.andrewalliance.com]
- 5. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 6. ACE-inhibitory activity assay: IC50 [protocols.io]
- 7. Strong neuroprotection by inhibition of NF-kappaB after neonatal hypoxia-ischemia involves apoptotic mechanisms but is independent of cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Leucosceptoside A CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10850150#leucosceptoside-a-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com